![molecular formula C27H23N5O3 B10752925 (15R,16R,18S)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide](/img/structure/B10752925.png)

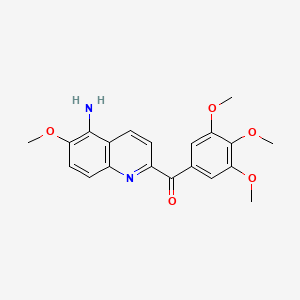

(15R,16R,18S)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

TTT-3002 ist ein neuartiger Tyrosinkinase-Inhibitor, der eine potente Aktivität gegen Mutationen der FMS-ähnlichen Tyrosinkinase 3 (FLT3) gezeigt hat, die häufig bei Patienten mit akuter myeloischer Leukämie (AML) vorkommen . Diese Verbindung hat ein signifikantes präklinisches Potenzial beim Targeting von FLT3-mutierten Zelllinien und Primärproben von Patienten gezeigt, was sie zu einem vielversprechenden Kandidaten für die Behandlung von FLT3-mutierten AML macht .

Vorbereitungsmethoden

Die Synthese von TTT-3002 umfasst mehrere Schritte, darunter die formelle oxidative Kupplung von 1H,1’H-2,2’-Biindol mit 3-Amino-N,2-Dimethyloxolan-3-carboxamid . Die Reaktionsbedingungen und die spezifischen Reagenzien, die bei der Synthese verwendet werden, sind entscheidend, um das gewünschte Produkt mit hoher Reinheit und Ausbeute zu erhalten. Industrielle Produktionsverfahren für TTT-3002 würden wahrscheinlich eine Optimierung dieser Syntheserouten umfassen, um Skalierbarkeit und Kosteneffizienz sicherzustellen.

Analyse Chemischer Reaktionen

TTT-3002 durchläuft verschiedene chemische Reaktionen, darunter Oxidations- und Substitutionsreaktionen. Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel und Nucleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So führt beispielsweise die oben erwähnte oxidative Kupplungsreaktion zur Bildung der Biindol-Einheit, die ein wichtiger struktureller Bestandteil von TTT-3002 ist .

Wissenschaftliche Forschungsanwendungen

In der Chemie dient TTT-3002 als wertvolles Werkzeug zur Untersuchung der Mechanismen der Tyrosinkinase-Inhibition und der Entwicklung neuer Inhibitoren . In der Biologie und Medizin hat sich TTT-3002 bei der Behandlung von FLT3-mutierten AML vielversprechend gezeigt, indem es die Proliferation von Leukämieblasten hemmt und die Tumorlast in Mausmodellen reduziert . Darüber hinaus macht die moderate Bindungsaffinität von TTT-3002 an Plasmaproteine sie zu einem potenziellen Kandidaten für die weitere klinische Entwicklung .

Wirkmechanismus

TTT-3002 übt seine Wirkung aus, indem es die Autophosphorylierung von FLT3 hemmt, einer Rezeptortyrosinkinase, die bei AML häufig mutiert ist . Diese Hemmung stört nachgeschaltete Signalwege, einschließlich der STAT5-, PI3K/AKT- und RAS/MAPK-Signalwege, die an Zellüberleben und -proliferation beteiligt sind . Indem es diese Signalwege gezielt angreift, reduziert TTT-3002 effektiv das Überleben und die Proliferation von FLT3-mutierten Leukämiezellen .

Wirkmechanismus

TTT-3002 exerts its effects by inhibiting the autophosphorylation of FLT3, a receptor tyrosine kinase that is commonly mutated in AML . This inhibition disrupts downstream signaling pathways, including the STAT5, PI3K/AKT, and RAS/MAPK pathways, which are involved in cell survival and proliferation . By targeting these pathways, TTT-3002 effectively reduces the survival and proliferation of FLT3-mutant leukemic cells .

Vergleich Mit ähnlichen Verbindungen

TTT-3002 ist einzigartig unter den FLT3-Inhibitoren aufgrund seiner potenten Aktivität gegen ein breites Spektrum von FLT3-aktivierenden Punktmutationen, einschließlich solcher, die gegenüber anderen Tyrosinkinase-Inhibitoren Resistenz verleihen . Zu ähnlichen Verbindungen gehören Midostaurin, Lestaurtinib und Sorafenib, die unterschiedliche Wirksamkeit beim Targeting von FLT3-Mutationen gezeigt haben . Die Fähigkeit von TTT-3002, medikamentenresistente Mutationen zu überwinden, und seine moderate Proteinbindungsaffinität machen sie zu einer vielversprechenden Alternative zu diesen bestehenden Inhibitoren .

Eigenschaften

Molekularformel |

C27H23N5O3 |

|---|---|

Molekulargewicht |

465.5 g/mol |

IUPAC-Name |

(15R,16R,18S)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide |

InChI |

InChI=1S/C27H23N5O3/c1-26-27(28,25(34)29-2)11-18(35-26)31-16-9-5-3-7-13(16)20-21-15(12-30-24(21)33)19-14-8-4-6-10-17(14)32(26)23(19)22(20)31/h3-10,18H,11-12,28H2,1-2H3,(H,29,34)(H,30,33)/t18-,26+,27-/m0/s1 |

InChI-Schlüssel |

DCAYZGCTSXLIHO-FYCNXDEQSA-N |

Isomerische SMILES |

C[C@]12[C@](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N |

Kanonische SMILES |

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B10752848.png)

![N-[2-[1-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoylsulfamoyl)piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide](/img/structure/B10752860.png)

![(2R,10R)-3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B10752872.png)

![6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B10752878.png)

![6-Bromo-4-chloro-3-[(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B10752893.png)

![(4R,4aS,7Z,7aR,12bS)-7-[(Z)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752894.png)

![(7Z)-N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B10752905.png)

![2,2,2-trichloro-N-[[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]carbamoyl]acetamide](/img/structure/B10752916.png)

![2-amino-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B10752922.png)